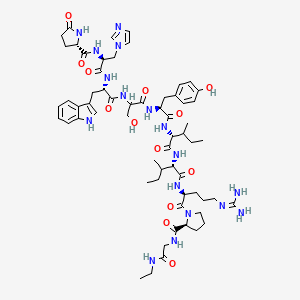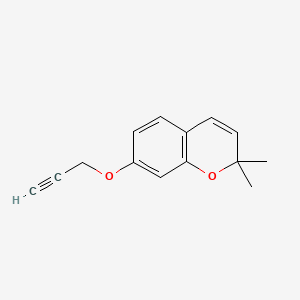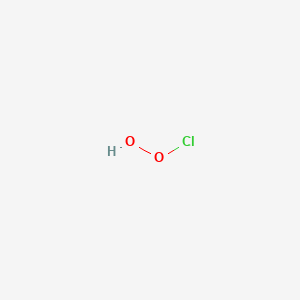
Hydroxy hypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy hypochlorite is a chemical compound that consists of a hypochlorite ion (ClO−) bonded to a hydroxyl group (OH). It is an unstable and reactive species, often encountered in aqueous solutions. This compound is known for its strong oxidizing properties, making it useful in various applications such as disinfection, bleaching, and water treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy hypochlorite can be synthesized through the reaction of hypochlorous acid (HOCl) with a base, such as sodium hydroxide (NaOH). The reaction is as follows:
HOCl+NaOH→NaOCl+H2O
In this reaction, hypochlorous acid reacts with sodium hydroxide to form sodium hypochlorite and water .
Industrial Production Methods
Industrially, this compound is produced by bubbling chlorine gas (Cl2) through a solution of sodium hydroxide. The reaction is highly exothermic and must be carefully controlled to prevent the formation of unwanted by-products . The reaction is as follows:
Cl2+2NaOH→NaOCl+NaCl+H2O
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy hypochlorite undergoes various chemical reactions, including:
Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to chloride ions (Cl−) in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where the hypochlorite ion is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure stability .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products can include chlorinated organic compounds and oxygen gas .
Applications De Recherche Scientifique
Hydroxy hypochlorite has a wide range of scientific research applications, including:
Mécanisme D'action
Hydroxy hypochlorite exerts its effects through its strong oxidizing properties. It reacts with fatty acids and amino acids, leading to the degradation of cell membranes and proteins. This results in the disruption of cellular functions and the eventual death of microorganisms . The molecular targets include cell wall components and intracellular enzymes, which are oxidized and rendered non-functional .
Comparaison Avec Des Composés Similaires
Hydroxy hypochlorite is similar to other hypochlorite compounds, such as sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)2). it is unique in its specific reactivity and stability profile . Compared to chlorine gas (Cl2), this compound is less potent but safer to handle and use in various applications .
List of Similar Compounds
- Sodium hypochlorite (NaOCl)
- Calcium hypochlorite (Ca(OCl)2)
- Hypochlorous acid (HOCl)
- Chlorine gas (Cl2)
This compound stands out due to its specific applications in disinfection and water treatment, where its stability and reactivity are advantageous .
Propriétés
Numéro CAS |
67952-07-2 |
|---|---|
Formule moléculaire |
ClHO2 |
Poids moléculaire |
68.46 g/mol |
Nom IUPAC |
hydroxy hypochlorite |
InChI |
InChI=1S/ClHO2/c1-3-2/h2H |
Clé InChI |
HSLBPQGVXMOSRA-UHFFFAOYSA-N |
SMILES canonique |
OOCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
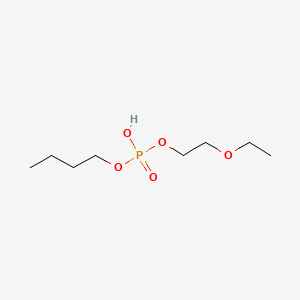
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
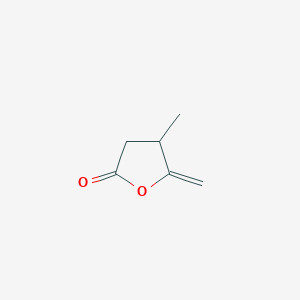
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
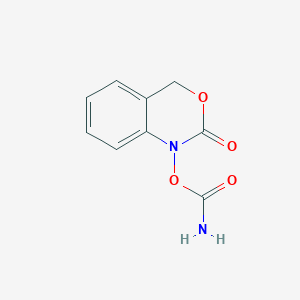
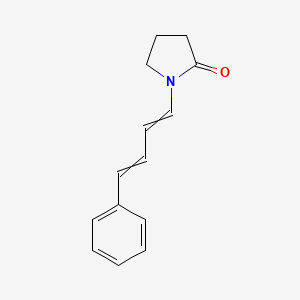
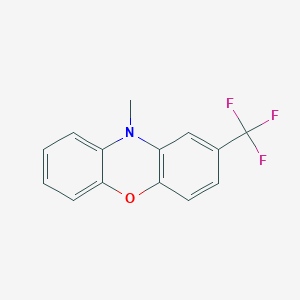
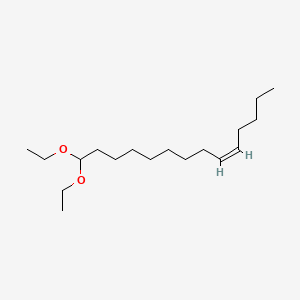
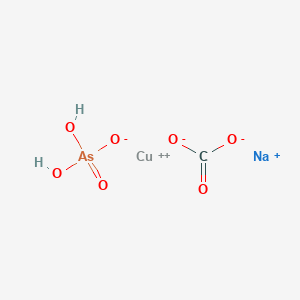
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
